![molecular formula C4H5N5 B1483706 4-(azidomethyl)-1H-pyrazole CAS No. 1935883-66-1](/img/structure/B1483706.png)
4-(azidomethyl)-1H-pyrazole
Overview
Description
4-(Azidomethyl)-1H-pyrazole is a chemical compound composed of an azide group, a methyl group and a pyrazole ring. It is an important intermediate in the synthesis of many biologically active compounds such as drugs, dyes, and polymers. It is also used as a building block for the synthesis of various heterocycles and as a reagent in organic synthesis. 4-(Azidomethyl)-1H-pyrazole is a versatile compound with a wide range of applications in both academic and industrial research.
Scientific Research Applications
Material Sciences: Cross-Linking in Polymers
Organic azides, including “4-(azidomethyl)-1H-pyrazole,” are known for their reactivity, which is particularly useful in material sciences for polymer cross-linking. This process alters the physical properties of polymers and enhances the efficiency of polymer-based devices like membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
Energetic Materials: Nitrogen Release
The azide group in “4-(azidomethyl)-1H-pyrazole” can release nitrogen upon thermal activation or photolysis. This reaction is accompanied by a significant energy output, making such compounds candidates for highly energetic materials .
Synthesis of Heterocycles: Building Blocks for Pharmaceuticals
“4-(azidomethyl)-1H-pyrazole” can be used in the synthesis of various heterocycles, which are crucial building blocks in pharmaceuticals. These heterocycles include five-membered rings with one heteroatom, such as pyrroles, and those with two heteroatoms, like pyrazoles and isoxazoles .
Organic Chemistry: Catalysts in Chemoselectivity
In organic chemistry, “4-(azidomethyl)-1H-pyrazole” can be employed to study the utility of catalysts in chemoselectivity, favoring the formation of C−H and C-N bonds. This has implications for the development of new synthetic methods .
Photochemistry: Nitrene-Based Applications
The compound’s ability to generate nitrenes upon photolysis is valuable in photochemistry. Nitrenes are highly reactive intermediates that can be used in various applications, including the development of photoresists and in photolithography processes .
Coordination Chemistry: Ligand Synthesis
“4-(azidomethyl)-1H-pyrazole” can also expand the coordination capabilities of ligands in coordination chemistry. This is particularly relevant in the synthesis of complex molecules that require specific ligand properties for metal ion coordination .
Polymer Chemistry: Thermosets
In polymer chemistry, the azide group’s propensity to undergo scission reactions is used to alter the properties of thermosets. This application is crucial for developing materials with specific thermal and mechanical properties .
Bioconjugation: Labeling and Tracking
Lastly, “4-(azidomethyl)-1H-pyrazole” can be used in bioconjugation techniques for labeling and tracking molecules within biological systems. This is important for understanding biological processes and for the development of diagnostic tools .
properties
IUPAC Name |
4-(azidomethyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5/c5-9-8-3-4-1-6-7-2-4/h1-2H,3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROPPWUPPQMFFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-1H-pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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